1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-2-methylphenyl)urea
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Description
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C24H21ClN4O2 and its molecular weight is 432.91. The purity is usually 95%.
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Scientific Research Applications
Radioiodinatable Benzodiazepines for Tumor Targeting
This compound has been utilized in the development of novel radioiodinated 1,4-benzodiazepines, which are high affinity selective antagonists at cholecystokinin types 1 and 2 receptors. These compounds have potential applications in tumor targeting and imaging due to their ability to bind more receptor sites compared to agonists, making them useful in identifying tumors in vivo (Akgün et al., 2009).
Antiproliferative Activities in Cancer Therapeutics
Derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against melanoma and hematopoietic cell lines. These derivatives have shown significant potential as anticancer agents, displaying better activity than some standard reference compounds (Lee et al., 2018).
Application in Crystal Forms and Drug Absorption
The compound's crystalline forms have been investigated to improve its dissolution and absorption. This research is crucial for enhancing the bioavailability of drugs, particularly those that are sparingly soluble in water (Yano et al., 1996).
Antimicrobial and Anticancer Properties
Several derivatives of this compound have been synthesized and assessed for their antimicrobial and anticancer activities. These studies contribute to the understanding of the compound's potential in treating various diseases, including cancer (Verma et al., 2015).
Analgesic Modulation for TRPV1
This compound has been designed and synthesized as an analgesic modulating agent for the Transient Receptor Potential Vanilloid 1 (TRPV1). It shows promise in providing analgesic effects with good aqueous solubility, which is crucial for drug formulation (Liu et al., 2018).
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-15-14-17(25)12-13-19(15)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOKKFCFJNJEJV-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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